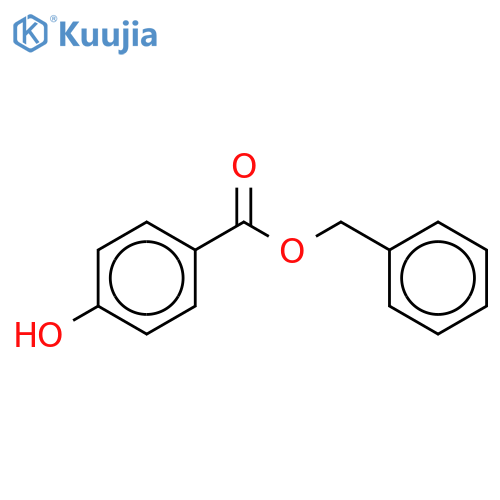Cas no 1216916-40-3 (Benzyl-d7 Paraben)

Benzyl-d7 Paraben structure
商品名:Benzyl-d7 Paraben
Benzyl-d7 Paraben 化学的及び物理的性質
名前と識別子
-
- Benzyl-d7 Paraben
- [2H7]-Benzyl Paraben
- 4-(Benzyloxy-d7-carbonyl)phenol
- [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 4-hydroxybenzoate
- 1216916-40-3
- 4-Hydroxybenzoic Acid Phenylmethyl-d7 Ester
-
- インチ: 1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2
- InChIKey: MOZDKDIOPSPTBH-UHFFFAOYSA-N
- ほほえんだ: c1cc(C(=O)OCc2ccccc2)ccc1O
計算された属性
- せいみつぶんしりょう: 235.122581462g/mol
- どういたいしつりょう: 235.122581462g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- ゆうかいてん: 111-113°C
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
Benzyl-d7 Paraben 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | B288577-50mg |
(phenyl-d5)methyl-d24-hydroxybenzoate |
1216916-40-3 | 50mg |
¥13440.00 | 2023-09-15 | ||
| A2B Chem LLC | AW55002-5mg |
Benzyl-d7 Paraben |
1216916-40-3 | 5mg |
$340.00 | 2024-04-20 | ||
| TRC | B288577-5mg |
Benzyl-d7 Paraben |
1216916-40-3 | 5mg |
$ 222.00 | 2023-04-18 | ||
| TRC | B288577-50mg |
Benzyl-d7 Paraben |
1216916-40-3 | 50mg |
$ 1654.00 | 2023-04-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | B288577-5mg |
(phenyl-d5)methyl-d24-hydroxybenzoate |
1216916-40-3 | 5mg |
¥1680.00 | 2023-09-15 | ||
| A2B Chem LLC | AW55002-50mg |
Benzyl-d7 Paraben |
1216916-40-3 | 50mg |
$1727.00 | 2024-04-20 |
Benzyl-d7 Paraben 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
1216916-40-3 (Benzyl-d7 Paraben) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
